Home > Products > Screening Compounds P84477 > N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide - 2200427-17-2

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide

Catalog Number: EVT-3051247
CAS Number: 2200427-17-2
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a potent and selective mesenchymal-epithelial transition factor (c-MET) inhibitor. [ [] ] It was clinically investigated for the treatment of solid tumors but showed species-dependent toxicity, leading to compromised renal function in patients. [ [] ] This toxicity was attributed to the formation of crystal deposits in renal tubules, likely due to the poor solubility of its metabolite, M11. [ [] ]
  • Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide. Both compounds also possess a quinoline moiety, further highlighting their structural similarity.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523 generated by aldehyde oxidase (AO) in monkey and human liver. [ [] ] It exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed renal toxicity of SGX523. [ [] ]
  • Relevance: Similar to SGX523, M11 retains the [, , ]triazolo[4,3-b]pyridazine core, making it structurally related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. [ [] ] Unlike benzodiazepines, L-838,417 demonstrates a reduced propensity to induce physical dependence in mice. [ [] ]
  • Relevance: L-838,417 contains the [, , ]triazolo[4,3-b]pyridazine core structure also found in N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide. This shared structural motif classifies them as related compounds.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound acts as an inhibitor for the first domain of human bromodomain BRD4. [ [] ] Its activity highlights the potential of molecules containing the [, , ]triazolo[4,3-b]pyridazine scaffold for therapeutic applications.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [ [] ] Despite its promising preclinical profile, it undergoes bioactivation to a reactive intermediate, leading to glutathione conjugation and covalent binding to proteins, potentially raising toxicity concerns. [ [] ]
  • Relevance: This compound, while possessing an isothiazole ring instead of the azetidine found in the target compound, still shares the critical [, , ]triazolo[4,3-b]pyridazine core. This makes it a relevant structure for comparison, particularly regarding potential metabolic liabilities.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to shift metabolism away from the isothiazole ring by introducing a methoxyethoxy group on the naphthyridine ring. [ [] ] Despite some success, it still showed glutathione conjugation and covalent binding, although to a lesser extent than Compound 1. [ [] ]
  • Relevance: Like Compound 1, this structure emphasizes the challenges of mitigating bioactivation in compounds containing the [, , ]triazolo[4,3-b]pyridazine system. While the target compound does not possess an isothiazole, understanding the metabolic liabilities of similar scaffolds can be insightful.
Overview

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is a complex organic compound that belongs to a class of chemical entities known for their potential pharmacological applications. This compound incorporates a quinoxaline core, which is recognized for its biological activity, particularly in the context of kinase inhibition and other therapeutic areas. The structure features a triazole moiety, which has been linked to various biological activities including anti-cancer properties.

Source and Classification

This compound is synthesized through various chemical reactions involving quinoxaline derivatives and triazole-based precursors. It is classified under small molecule inhibitors, particularly those targeting specific enzymes or receptors involved in cellular signaling pathways. The compound's classification is significant as it suggests potential therapeutic applications in treating diseases related to dysregulated signaling pathways.

Synthesis Analysis

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide typically involves several key steps:

  1. Formation of Quinoxaline Derivative: The initial step often involves the synthesis of a substituted quinoxaline through condensation reactions between appropriate aniline derivatives and 1,2-diketones.
  2. Triazole Formation: The introduction of the triazole ring can be achieved via cyclization reactions involving azides and terminal alkynes or through the use of hydrazine derivatives.
  3. Amide Bond Formation: The final step generally includes the formation of an amide bond between the carboxylic acid derivative of the quinoxaline and an amine derived from the triazole precursor.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity of the final compound. For instance, reactions may be carried out under reflux conditions in solvents like ethanol or dimethylformamide to facilitate cyclization and subsequent transformations.

Molecular Structure Analysis

The molecular structure of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide can be represented as follows:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}

Key structural features include:

  • Quinoxaline Core: A bicyclic structure that contributes to the compound's ability to interact with biological targets.
  • Triazole Ring: Enhances solubility and bioactivity.
  • Azetidine Moiety: Provides additional steric bulk which may influence binding affinity.

Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be used to confirm the structure. For instance, characteristic peaks in NMR spectra will indicate the presence of methyl groups and other substituents.

Chemical Reactions Analysis

The reactions involving N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide can include:

  1. Nucleophilic Substitution Reactions: These may occur at various positions on the quinoxaline or triazole rings.
  2. Hydrolysis Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.
  3. Cyclization Reactions: Further functionalization can lead to new cyclic compounds that may exhibit enhanced biological activity.

Technical details regarding reaction yields, conditions (e.g., temperature and pressure), and purification methods (like chromatography) are essential for evaluating synthetic efficiency.

Mechanism of Action

The mechanism of action for N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is likely related to its ability to inhibit specific kinases or other enzymes involved in signaling pathways. This inhibition can lead to:

  • Altered Cell Proliferation: By blocking kinase activity associated with growth signals.
  • Induction of Apoptosis: Through modulation of pathways that control cell survival.

Data from biochemical assays can provide insights into its efficacy against particular targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide include:

  • Molecular Weight: Approximately 318.35 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data would depend on purity but can be determined experimentally.

These properties are crucial for understanding how the compound behaves in biological systems and its potential formulation into drug products.

Applications

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a candidate for drug development targeting specific kinases involved in cancer or other diseases.
  2. Biochemical Studies: To elucidate mechanisms of enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: As a building block for developing new compounds with enhanced biological activities.

Properties

CAS Number

2200427-17-2

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxaline-2-carboxamide

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c1-12-22-23-17-7-8-18(24-27(12)17)26-10-13(11-26)25(2)19(28)16-9-20-14-5-3-4-6-15(14)21-16/h3-9,13H,10-11H2,1-2H3

InChI Key

SOOMSSGGRZKWFH-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NC5=CC=CC=C5N=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.